molecular formula C15H20N2O4 B3087821 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate CAS No. 1177351-67-5

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate

Cat. No.: B3087821
CAS No.: 1177351-67-5
M. Wt: 292.33 g/mol
InChI Key: IJCYTMGJENERHJ-UHFFFAOYSA-N
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Description

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate is a chemical compound with the molecular formula C13H18N2.C2H2O4. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the alkylation of 2,4,7-trimethylindole with an appropriate alkylating agent, followed by the formation of the oxalate salt. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

oxalic acid;2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.C2H2O4/c1-8-4-5-9(2)13-12(8)11(6-7-14)10(3)15-13;3-1(4)2(5)6/h4-5,15H,6-7,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCYTMGJENERHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 2
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 3
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 4
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 5
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 6
Reactant of Route 6
2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine oxalate

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